molecular formula C6H10O4 B6194536 6-methyl-1,4-dioxane-2-carboxylic acid CAS No. 2384552-64-9

6-methyl-1,4-dioxane-2-carboxylic acid

Katalognummer: B6194536
CAS-Nummer: 2384552-64-9
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: ZXTAZKUVZQKZHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-1,4-dioxane-2-carboxylic acid is an organic compound with a heterocyclic structure It contains a six-membered ring with two oxygen atoms and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1,4-dioxane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . Another method includes the use of isopropenyl acetate and catalytic sulfuric acid . These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-1,4-dioxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as selenium (IV) oxide and hydrogen peroxide , reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or lactones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-methyl-1,4-dioxane-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 6-methyl-1,4-dioxane-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the specific context. For example, the compound may interact with enzymes or receptors, influencing their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-methyl-1,4-dioxane-2-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties

Eigenschaften

CAS-Nummer

2384552-64-9

Molekularformel

C6H10O4

Molekulargewicht

146.14 g/mol

IUPAC-Name

6-methyl-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C6H10O4/c1-4-2-9-3-5(10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)

InChI-Schlüssel

ZXTAZKUVZQKZHR-UHFFFAOYSA-N

Kanonische SMILES

CC1COCC(O1)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.